REACTION_CXSMILES
|
[F:1][C:2]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:9]([O:15][CH3:16])[C:3]=1[C:4]([O:6]CC)=[O:5].[OH-].[Li+]>CO.O>[F:1][C:2]1[C:12]([O:13][CH3:14])=[CH:11][CH:10]=[C:9]([O:15][CH3:16])[C:3]=1[C:4]([OH:6])=[O:5] |f:1.2|
|
Name
|
|
Quantity
|
8.1 g
|
Type
|
reactant
|
Smiles
|
FC1=C(C(=O)OCC)C(=CC=C1OC)OC
|
Name
|
|
Quantity
|
7.5 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Li+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
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UNSPECIFIED
|
Setpoint
|
80 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added
|
Type
|
CONCENTRATION
|
Details
|
The reaction mixture was concentrated
|
Type
|
CUSTOM
|
Details
|
to remove methanol
|
Type
|
EXTRACTION
|
Details
|
extracted with dichloromethane (4×200 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
The combined organic layers were dried (Na2SO4)
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C(C(=O)O)C(=CC=C1OC)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 6.98 g | |
YIELD: CALCULATEDPERCENTYIELD | 98.2% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |